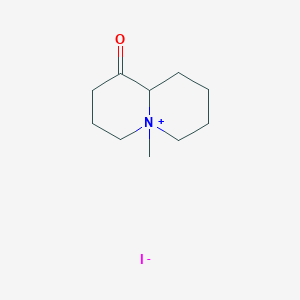![molecular formula C21H16N2O2 B14588235 N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide CAS No. 61438-59-3](/img/structure/B14588235.png)
N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide is a complex organic compound that features a cyano group, a phenyl group, and a hydroxybenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide typically involves the reaction of 4-cyanobenzyl chloride with 2-hydroxybenzamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of N-{4-[Cyano(phenyl)methyl]phenyl}-2-benzamide.
Reduction: Formation of N-{4-[Amino(phenyl)methyl]phenyl}-2-hydroxybenzamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxybenzamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Cyano-4-methylphenyl)benzamide
- N-(4-Cyano-2-methylphenyl)benzamide
- N-(4-Cyano-3-methylphenyl)benzamide
Uniqueness
N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide is unique due to the presence of both a cyano group and a hydroxybenzamide moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
61438-59-3 |
|---|---|
Formule moléculaire |
C21H16N2O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
N-[4-[cyano(phenyl)methyl]phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C21H16N2O2/c22-14-19(15-6-2-1-3-7-15)16-10-12-17(13-11-16)23-21(25)18-8-4-5-9-20(18)24/h1-13,19,24H,(H,23,25) |
Clé InChI |
RLHUCAWVYSLMSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


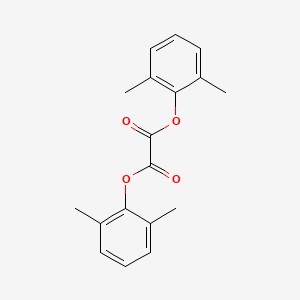
![Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14588165.png)
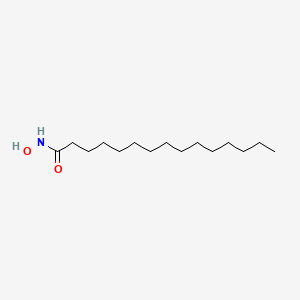
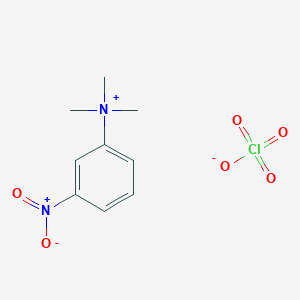


![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one](/img/structure/B14588189.png)

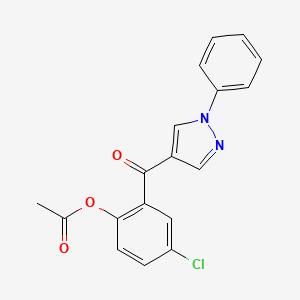
![Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588212.png)
![3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14588215.png)
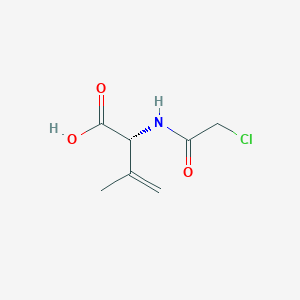
![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)
